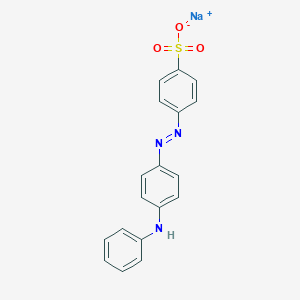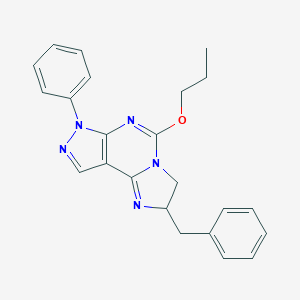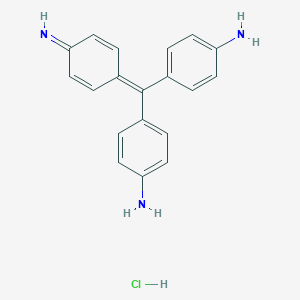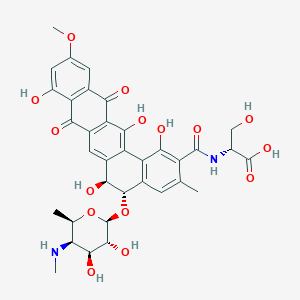
Potassium phosphate
Overview
Description
Potassium phosphate is an inorganic compound formed by the combination of potassium and phosphate ions. It is a white, water-soluble salt that is widely used in laboratories, biochemistry, and medicine. It is a vital component of many biochemical processes and is used in a variety of laboratory experiments. This compound is important for the maintenance of acid-base balance, osmotic pressure, and the metabolism of carbohydrates, proteins, and fats.
Scientific Research Applications
Laser Research Applications : Potassium dihydrogen phosphate (KDP) plays a crucial role in laser research. A study by Fan et al. (2019) found that pulse stacking effectively suppresses transverse stimulated Raman scattering in large-aperture KDP crystals, enhancing the performance of high-intensity lasers.
Agricultural Productivity : Potassium (K) and phosphorus (P) applications have been shown to significantly improve the growth and yield of crops. For instance, Amanullah and Khan (2010) demonstrated that the combined application of these elements substantially increases yield components and grain yield in sunflower.
Nutrient Homeostasis in Plants : The transport and homeostasis of potassium and phosphate are crucial for sustainable crop production. A study by Luan et al. (2016) highlights the importance of nutrient use efficiency (NUE) in plants and the role of transport proteins in maintaining nutrient balance.
Phosphate Recovery from Wastewater : Research by Huang et al. (2017) suggests that potassium phosphate can be recovered from swine wastewater through struvite crystallization, offering a sustainable method for resource recovery and environmental protection.
Optical Material Research : KDP is a significant electrooptic crystal used in third harmonic generation in laser systems. Fang and Lambropoulos (2004) explored the microhardness and indentation fracture of KDP, providing insights into its mechanical and optical properties.
Enhancing Crop Resistance to Stress : Akram and Ashraf (2011) found that foliar application of potassium dihydrogen phosphate can alleviate the adverse effects of salt stress on sunflower plants, suggesting a method to improve crop resilience.
Biochemical Studies : this compound buffer is often used in biochemical studies. Schiel and Hage (2005) investigated its properties, formulating an equation to calculate the buffer's density at different temperatures and concentrations, aiding in more accurate experimental setups.
Mechanism of Action
Target of Action
Potassium phosphate, in the form of organic and inorganic phosphate, plays a crucial role in various biochemical functions in the body. It is involved in significant metabolic and enzymatic reactions in almost all organs and tissues . The primary targets of this compound are the cells of the body, where it influences the steady state of calcium levels .
Mode of Action
This compound exerts a modifying influence on calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion . Potassium, the major cation of intracellular fluid, is essential for nerve impulse conduction in the heart, brain, and skeletal muscle. It also plays a role in the contraction of cardiac, skeletal, and smooth muscles, maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .
Biochemical Pathways
This compound is involved in a variety of biochemical pathways. It plays a role in the regulation of pH, the production of ATP through the process of phosphorylation, and the activation of many enzymes. It is also involved in the storage and transfer of energy within cells .
Pharmacokinetics
This compound is well absorbed from the upper gastrointestinal tract. Once absorbed, it enters cells via active transport from extracellular fluid . The majority of the absorbed this compound is excreted in the urine, with over 80% to 90% of the dose reabsorbed by the kidney .
Result of Action
The action of this compound results in a variety of effects at the molecular and cellular level. It plays a critical role in maintaining the body’s acid-base balance and contributes to the normal functioning of cells, including the conduction of nerve impulses and muscle contractions . It is also used to treat or prevent hypophosphatemia (low blood levels of phosphorus) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the soil can affect the availability of this compound for plant uptake . In human health, factors such as diet, kidney function, and overall health status can influence the body’s ability to absorb and utilize this compound .
Safety and Hazards
You should not use potassium phosphate if you have low levels of calcium, or high levels of potassium or phosphorus in your body . Wear personal protective equipment/face protection. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Ensure adequate ventilation. Avoid ingestion and inhalation .
Future Directions
Potassium phosphate is used in buffers, nutrient solutions, yeast foods, special liquid fertilizers, sonar systems and other electronic applications; Used as a nutritional supplement in foods, a nonlinear optical material for laser use, and in wastewater treatment . The use of Plasmolite is considered to be promising for the production of activated H 2 O 2 for protecting plants and stimulating growth, particularly for enhancing the functions of K and P 2 O 5 of fertilizers .
Biochemical Analysis
Biochemical Properties
Potassium phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of energy transfer reactions and signal transduction processes that are vital for all life forms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alleviate the toxic impacts of zinc oxide nanoparticles in crops .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is absorbed by root cells in an energy-dependent process facilitated by the PHT1 family of plant phosphate transporters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
| { "Design of the Synthesis Pathway": "Potassium phosphate can be synthesized through the reaction of phosphoric acid with potassium hydroxide.", "Starting Materials": [ "Phosphoric acid", "Potassium hydroxide" ], "Reaction": [ "Mix phosphoric acid and potassium hydroxide in a 1:1 molar ratio in a reaction vessel.", "Stir the mixture until a clear solution is obtained.", "Heat the solution to 60-70°C and maintain the temperature for 1-2 hours.", "Cool the solution to room temperature and filter off any precipitates.", "Evaporate the filtrate to dryness to obtain potassium phosphate as a white crystalline solid." ] } | |
CAS RN |
7778-53-2 |
Molecular Formula |
H3KO4P |
Molecular Weight |
137.094 g/mol |
IUPAC Name |
tripotassium;phosphate |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI Key |
PJNZPQUBCPKICU-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[K+].[K+].[K+] |
Canonical SMILES |
OP(=O)(O)O.[K] |
Other CAS RN |
14887-42-4 7778-53-2 |
physical_description |
DryPowder; Liquid Colourless or white, odourless hygroscopic crystals or granules. Hydrated forms available include the monohydrate and trihydrate |
Pictograms |
Corrosive; Irritant |
Related CAS |
66923-00-0 |
solubility |
Freely soluble in water. Insoluble in ethanol |
synonyms |
dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)




![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)





